molecular formula C18H17N5O3S2 B2727917 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1219903-29-3

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2727917
CAS RN: 1219903-29-3
M. Wt: 415.49
InChI Key: HWEYQYQWAUUUOH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazol group, and an isoxazole group. These groups are common in many bioactive compounds and could potentially contribute to the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The 3,4-dihydroquinolin-1(2H)-yl group is a bicyclic structure with a nitrogen atom, the thiadiazol group is a five-membered ring with two nitrogen atoms and a sulfur atom, and the isoxazole group is a five-membered ring with an oxygen atom and a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. It would likely be a solid at room temperature and could potentially have biological activity due to the presence of the 3,4-dihydroquinolin-1(2H)-yl, thiadiazol, and isoxazole groups .

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to the query have been synthesized through various chemical reactions, including condensation and cyclization processes. For example, Saeed et al. (2014) reported the synthesis and characterization of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, showing the versatility of quinoline derivatives in synthesizing complex heterocyclic compounds (Saeed, Abbas, Ibrar, & Bolte, 2014).

Antimicrobial Activity

Quinazoline and thiadiazole derivatives have demonstrated significant antimicrobial properties. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds and evaluated their antibacterial and antifungal activities, indicating the potential of these compounds as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticonvulsant Agents

Research by Archana, Srivastava, and Kumar (2002) on the synthesis of newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents highlights the therapeutic potential of these compounds in the treatment of convulsions, demonstrating effective comparisons with standard drugs like phenytoin sodium and lamotrigine (Archana, Srivastava, & Kumar, 2002).

Anti-inflammatory and Psychotropic Activity

The synthesis and evaluation of a series of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides by Zablotskaya et al. (2013) revealed significant anti-inflammatory and psychotropic activities in vivo, along with cytotoxic effects towards tumor cell lines, highlighting the multifaceted potential of these compounds in therapeutic applications (Zablotskaya et al., 2013).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. The 3,4-dihydroquinolin-1(2H)-yl, thiadiazol, and isoxazole groups could potentially be modified to create new compounds with enhanced activity .

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c1-11-9-13(22-26-11)16(25)19-17-20-21-18(28-17)27-10-15(24)23-8-4-6-12-5-2-3-7-14(12)23/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEYQYQWAUUUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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